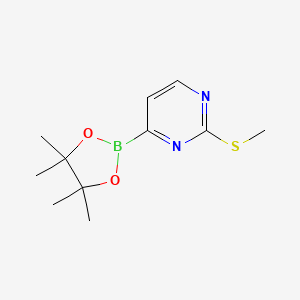
(4-Aminobutyl)urea hydrochloride
Übersicht
Beschreibung
“(4-Aminobutyl)urea hydrochloride” is a chemical compound with the CAS Number: 1310964-83-0 . It has a molecular weight of 167.64 and is available in solid form . It is typically used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular formula of “this compound” is C5H13N3O . It has an average mass of 131.176 Da and a Monoisotopic mass of 131.105865 Da .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Further physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in specialized databases .Wissenschaftliche Forschungsanwendungen
Biocompatibility and Antibacterial Activities
(Cai, Zhou, Xu, & Cao, 2019) explored hydroxybutyl chitosans (HBCSs) synthesized in KOH/LiOH/urea aqueous solutions. These HBCSs demonstrated excellent biocompatibility, promoting the proliferation of normal cells. They also exhibited antibacterial activities against Staphylococcus aureus and Escherichia coli, suggesting their potential in biomedical applications.
Protein Stability Analysis
Protein stability, crucial in understanding protein folding and function, can be assessed using denaturants like urea. (Monera, Kay, & Hodges, 1994) investigated how urea and guanidine hydrochloride affect protein stability, providing insights into the role of electrostatic interactions in protein folding.
Solubility of Amino Acids
Understanding the solubility of amino acids in various solvents is key in biochemistry. (Nozaki & Tanford, 1970) studied the solubility of amino acids in guanidine hydrochloride solutions, comparing it with urea to reveal the patterns of solubilizing effects of these solvents.
Metabolic Pathways in Organisms
Metabolic pathways involving urea, such as in Saccharomyces cerevisiae, have significant implications in biochemistry and molecular biology. (Vissers, André, Muyldermans, & Grenson, 1990) examined the induction of the 4-aminobutyrate and urea-catabolic pathways in this yeast, revealing regulatory factors controlling these pathways.
Urea Cycle Disorders
(Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004) discussed the therapeutic effects of Sodium 4-phenylbutyrate, a fatty acid derivative, in treating urea cycle disorders. This research highlights the potential of chemical chaperones in treating such disorders by reducing misfolded protein aggregation and alleviating endoplasmic reticulum stress.
Protein-Denaturant Interactions
The interactions between proteins and denaturants like urea provide valuable insights into protein structure and stability. (Makhatadze, 1999) summarized thermodynamic information on the denaturing action of urea and guanidinium chloride, shedding light on how these agents affect protein folding.
Wirkmechanismus
Target of Action
It is structurally similar to agmatine, a natural metabolite of the amino acid arginine . Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
Mode of Action
Agmatine, a structurally similar compound, has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is considered capable of exerting its modulatory actions simultaneously at multiple targets .
Biochemical Pathways
Agmatine is known to be formed by the decarboxylation of l-arginine by the mitochondrial enzyme arginine decarboxylase (adc) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .
Pharmacokinetics
Agmatine, a structurally similar compound, is known to have several physiological effects, including mildly reducing heart rate and blood pressure .
Result of Action
Agmatine, a structurally similar compound, has been shown to have several physiological effects, including mildly reducing heart rate and blood pressure .
Eigenschaften
IUPAC Name |
4-aminobutylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c6-3-1-2-4-8-5(7)9;/h1-4,6H2,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBYNXGTCDIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310964-83-0 | |
| Record name | (4-aminobutyl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















